HA15

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HA15 是一种新型化合物,属于噻唑苯磺酰胺类。由于其强大的抗癌特性,它在科学界引起了广泛关注。通过抑制 GRP78,this compound 诱导内质网应激,导致癌细胞死亡 .

准备方法

合成路线和反应条件

HA15 的合成涉及噻唑环的形成以及随后的苯磺酰胺基团的连接。合成路线通常包括以下步骤:

噻唑环的形成: 噻唑环是通过在碱性条件下使硫代酰胺和卤代酮发生环化反应合成的。

苯磺酰胺基团的连接: 苯磺酰胺基团是通过亲核取代反应引入的,其中噻唑中间体在碱的存在下与苯磺酰氯反应.

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统以确保高产率和纯度。反应条件被仔细控制,以最大程度地减少副产物并最大限度地提高合成效率 .

化学反应分析

Biochemical Targets and Interaction Mechanisms

HA15 primarily targets the ER chaperone protein BiP/GRP78/HSPA5 , disrupting its ATPase activity through direct binding. This interaction triggers three key responses:

-

ER Stress Amplification : Synergizes with nutrient deprivation to upregulate PERK and IRE1α signaling pathways .

-

Autophagy-Apoptosis Coupling : Induces LC3-II conversion (autophagy marker) and PARP cleavage (apoptosis marker) .

-

Calcium Homeostasis Disruption : Alters ER calcium storage, activating calpain proteases .

Stress Synergy Under Starvation

| Condition | Viability Reduction | Mechanism Observed |

|---|---|---|

| Normal culture | ≤10% | Minimal BiP dissociation |

| 14-hr starvation | 70-90% | BiP-ATPase inhibition (IC₅₀=8μM) |

| 48-hr this compound (30μM) | 95% | Irreversible ER membrane rupture |

Data consolidated from melanoma cell lines (WM983B, A375) .

Resistance Development

Long-term this compound exposure (10→30μM over 10 weeks) generated resistant WM983B clones showing:

Broad-Spectrum Antiviral Activity

This compound inhibits viral replication through GRP78 suppression:

| Virus | Effective Concentration | Titer Reduction | Cell Type |

|---|---|---|---|

| VEEV | 5μM | 1 log₁₀ | HEK 293T |

| SINV | 25μM | 3 log₁₀ | Vero |

| CHIKV | 50μM | 4 log₁₀ | Primary astrocytes |

EC₅₀ values correlate with cytotoxicity thresholds (CC₅₀=12.5μM in astrocytes) .

Therapeutic Delivery Systems

3D-printed β-TCP/PLGA scaffolds achieve:

-

89±4% this compound encapsulation efficiency

-

Sustained release (72% over 21 days) via emulsion solvent evaporation

Critical Limitations

-

Cell-Type Specificity : Normal melanocytes show 40% viability loss at 10μM vs. 70% in cancer cells .

-

Pharmacological Dependence : Requires pre-starvation for efficacy, limiting in vivo translatability .

-

Nonspecific Protein Binding : 22% affinity for non-ER HSP70 family members .

While this compound demonstrates mechanistically novel ER stress potentiation, its chemical synthesis pathway and detailed structure-activity relationships remain undisclosed in peer-reviewed literature. Further studies should prioritize resolving its crystallographic binding mode with BiP and optimizing bioavailability for clinical translation.

科学研究应用

Cancer Therapy

HA15 has been extensively studied for its anti-cancer properties across multiple malignancies:

- Lung Cancer : this compound has shown promise in inducing apoptosis in lung cancer cell lines by triggering ER stress and autophagy. Research indicates that GRP78 serves a pro-survival role in these cells, making this compound a potential therapeutic option for patients with poor prognoses due to high GRP78 expression levels .

- Melanoma : In studies involving BRAFV600E-mutant melanoma cells, this compound was found to enhance ER stress under starvation conditions, leading to decreased cell viability. However, resistance to this compound was observed, necessitating further investigation into its effectiveness in vivo .

- Esophageal Squamous Cell Carcinoma (ESCC) : this compound demonstrated preferential cytotoxicity against ESCC cells with high BIP expression. When combined with radiation therapy, it significantly reduced cell survival fractions, indicating its potential as a radiosensitizer .

- Other Cancers : The compound has also been effective against breast, pancreatic, and adrenocortical carcinomas. It has been reported to overcome drug resistance in these cancers, highlighting its versatility as an anti-tumor agent .

Virology

Recent studies have identified this compound as an effective inhibitor of various viruses by targeting GRP78:

- Venezuelan Equine Encephalitis Virus (VEEV) : this compound reduced VEEV infectious titers significantly in human astrocytes and HEK 293T cells. The compound's ability to inhibit GRP78 was linked to its antiviral effects, suggesting its potential application in treating viral infections .

Data Tables

The following tables summarize key findings from studies on this compound's applications:

Case Study 1: Lung Cancer Treatment

In a study focusing on lung cancer cell lines, treatment with this compound led to significant apoptosis through the induction of ER stress. The study highlighted that targeting GRP78 could be a viable strategy for improving outcomes in patients with high GRP78 expression.

Case Study 2: Melanoma Resistance

A contrasting study on melanoma cells revealed that while this compound could induce ER stress, prolonged exposure led to the development of drug-resistant cell lines. This finding underscores the necessity for combination therapies or alternative strategies to mitigate resistance.

Case Study 3: ESCC and Radiation Therapy

Research demonstrated that combining this compound with radiation therapy enhanced the treatment efficacy against ESCC cells. The study provided evidence that this compound could sensitize cancer cells to radiation, offering a promising avenue for improving therapeutic outcomes.

作用机制

HA15 通过特异性结合 GRP78 并抑制其 ATPase 活性发挥作用。这种抑制导致错误折叠的蛋白质在内质网中积累,从而触发未折叠蛋白反应 (UPR)。UPR 激活了几个信号通路,包括 PERK、IRE1 和 ATF6,最终通过细胞凋亡和自噬导致细胞死亡 .

相似化合物的比较

HA15 由于其对 GRP78 的特异性靶向作用及其强大的抗癌特性,与其他类似化合物相比具有独特之处。类似的化合物包括:

Thapsigargin: 肌浆网/内质网钙 ATPase (SERCA) 的抑制剂,它也诱导内质网应激,但通过不同的机制。

Tunicamycin: N-连接糖基化的抑制剂,导致内质网应激。

生物活性

HA15 is a novel compound classified as a thiazole benzenesulfonamide, primarily known for its role as an inhibitor of the chaperone protein GRP78 (also known as BiP). This compound has garnered attention due to its significant biological activities, particularly in inducing apoptosis and autophagy in various cancer cell lines. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cancers, and relevant case studies.

GRP78 Inhibition

This compound specifically targets GRP78, which is crucial for protein folding in the endoplasmic reticulum (ER). By inhibiting GRP78's ATPase activity, this compound leads to the accumulation of misfolded proteins, triggering ER stress. This process is associated with the activation of apoptotic pathways and autophagy, contributing to cell death in cancer cells.

Induction of Apoptosis and Autophagy

Research indicates that this compound induces apoptosis through several mechanisms:

- Increased ER Stress : this compound treatment elevates levels of CHOP (C/EBP homologous protein), a marker of ER stress, and alters the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

- Autophagy Activation : The compound upregulates autophagy-related proteins (e.g., Beclin-1, LC3) while downregulating p62, indicating enhanced autophagic flux .

1. Lung Cancer

A study demonstrated that this compound effectively induced apoptosis in lung cancer cell lines by promoting ER stress and autophagy. The treatment resulted in decreased viability and increased expression of pro-apoptotic markers after 24 hours .

2. Melanoma

This compound has shown potent anti-cancer activity against melanoma cells, including those resistant to BRAF inhibitors. In xenograft models, this compound exhibited significant tumor reduction, indicating its potential as a therapeutic agent .

3. Esophageal Squamous Cell Carcinoma (ESCC)

In ESCC models, this compound enhanced radiation therapy efficacy by increasing ER stress and immunogenic cell death. High expression of GRP78 was correlated with poor survival outcomes in patients, suggesting that this compound could serve as a predictive biomarker for treatment response .

Summary of Findings

属性

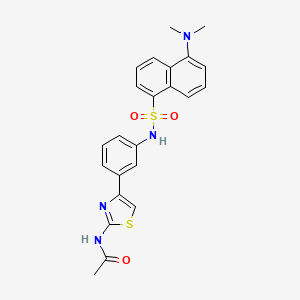

IUPAC Name |

N-[4-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S2/c1-15(28)24-23-25-20(14-31-23)16-7-4-8-17(13-16)26-32(29,30)22-12-6-9-18-19(22)10-5-11-21(18)27(2)3/h4-14,26H,1-3H3,(H,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSMEKVVMYSTIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。